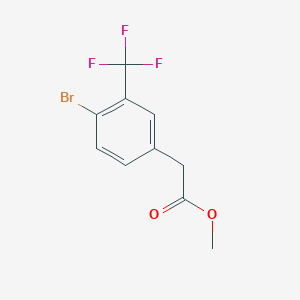![molecular formula C9H7BrF3NO2 B6146913 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine CAS No. 1060813-22-0](/img/new.no-structure.jpg)
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to a dioxolane ring at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine typically involves multiple steps. One common method includes the bromination of 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its unique chemical properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in chemical biology research to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 5-bromo-2-fluoropyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-dioxolane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
1060813-22-0 |
|---|---|
Molecular Formula |
C9H7BrF3NO2 |
Molecular Weight |
298.06 g/mol |
IUPAC Name |
5-bromo-2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-1-2-7(14-5-6)8(9(11,12)13)15-3-4-16-8/h1-2,5H,3-4H2 |
InChI Key |
WTAHWGFXVJFBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=NC=C(C=C2)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



